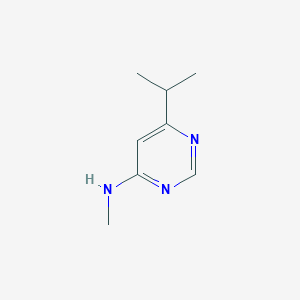

6-Isopropyl-N-methylpyrimidin-4-amine

説明

特性

分子式 |

C8H13N3 |

|---|---|

分子量 |

151.21 g/mol |

IUPAC名 |

N-methyl-6-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-6(2)7-4-8(9-3)11-5-10-7/h4-6H,1-3H3,(H,9,10,11) |

InChIキー |

RKACYQKAYVNEBY-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC(=NC=N1)NC |

製品の起源 |

United States |

準備方法

Synthesis of 4,6-Dichloropyrimidine

A critical intermediate is 4,6-dichloropyrimidine, which can be synthesized from 4,6-dihydroxypyrimidine using phosgene in the presence of tertiary amine bases such as dimethylaniline. The reaction is typically conducted in nitrile solvents like acetonitrile under controlled temperatures (10°C to 90°C) for several hours (1–24 h). The molar ratios of 4,6-dihydroxypyrimidine:base:phosgene range from 1:(0.1 to 2.4):(4 to 9). This method yields 4,6-dichloropyrimidine in approximately 81% yield with high purity, and the base can be recovered and recycled, enhancing sustainability and cost efficiency.

| Parameter | Conditions/Details |

|---|---|

| Starting material | 4,6-Dihydroxypyrimidine |

| Reagents | Phosgene, tertiary amine base (dimethylaniline) |

| Solvent | Acetonitrile |

| Temperature | 10°C to 90°C |

| Reaction time | 1 to 24 hours |

| Yield | ~81% |

| Base recovery | Yes, in salt form |

This process is well-documented in patent literature and is industrially relevant due to its efficiency and scalability.

Amination of Pyrimidine Ring

Selective Amination at the 4-Position

The 4-position chlorine of 4,6-dichloropyrimidine is selectively substituted by nucleophilic amines such as monomethylamine under aqueous or alcoholic conditions. This substitution is often performed under reflux with an alkaline catalyst to facilitate the reaction, resulting in 4-amino-6-chloropyrimidine intermediates with yields around 89–92%.

| Parameter | Conditions/Details |

|---|---|

| Starting material | 4,6-Dichloropyrimidine |

| Aminating agent | Monomethylamine (or ammonia derivatives) |

| Solvent | Water or aqueous medium |

| Temperature | 50°C to 60°C |

| Reaction time | Variable, monitored by HPLC |

| Yield | 89–92% |

| Purity | >99% (HPLC area %) |

The reaction is exothermic and requires careful temperature control. After completion, the product is isolated by crystallization and vacuum drying.

Introduction of Isopropyl Group at the 6-Position

The isopropyl group at the 6-position can be introduced prior to or after chlorination steps, depending on the synthetic route. Literature reports the synthesis of 6-hydroxy-2-isopropyl-4-methylpyrimidine derivatives, which are then converted to chlorinated intermediates using phosphorus oxychloride (POCl3). Subsequent substitution reactions with amines yield the target compounds.

Key reagents and conditions include:

- Use of POCl3 as a chlorinating agent.

- Use of bases such as potassium carbonate or triethylamine to facilitate substitution.

- Solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

- Reaction temperatures ranging from room temperature to reflux conditions.

This approach allows for the preparation of various substituted pyrimidines, including 6-isopropyl-N-methylpyrimidin-4-amine, with yields typically exceeding 50% in the substitution step.

Direct Preparation of 6-Isopropyl-N-methylpyrimidin-4-amine

A practical method involves:

- Starting from 4,6-dichloropyrimidine.

- Selective substitution of the 4-chlorine with N-methylamine under controlled conditions.

- Introduction or retention of the isopropyl group at the 6-position during the synthesis of the pyrimidine ring or via substitution.

This method benefits from:

- High selectivity due to differential reactivity of chlorine atoms on the pyrimidine ring.

- Use of mild bases and solvents to minimize side reactions.

- Potential for scale-up due to straightforward reaction conditions.

Example Synthesis Protocol (Summarized)

| Step | Reactants | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | 4,6-Dihydroxypyrimidine + Phosgene + Dimethylaniline | Acetonitrile, 50°C, 4.5 h | 4,6-Dichloropyrimidine | 81 |

| 2 | 4,6-Dichloropyrimidine + Monomethylamine | Water, 55–60°C, reflux | 4-Amino-6-chloropyrimidine | 89–92 |

| 3 | 4-Amino-6-chloropyrimidine + Isopropyl source or pre-isopropylated intermediate | POCl3 chlorination, substitution with N-methylamine | 6-Isopropyl-N-methylpyrimidin-4-amine | >50 (substitution step) |

Research Findings and Considerations

- The use of phosgene in chlorination is efficient but requires stringent safety measures due to its toxicity.

- Tertiary amine bases such as dimethylaniline improve reaction efficiency and allow for base recovery.

- Selective substitution exploits the differential reactivity of chlorine atoms on the pyrimidine ring, enabling regioselective amination.

- Reaction monitoring by HPLC ensures high purity and control over residual starting materials.

- Alternative chlorinating agents and amination conditions have been explored to optimize yields and reduce by-products.

- Industrial-scale processes emphasize solvent recovery, base recycling, and temperature control to enhance sustainability.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4,6-Dichloropyrimidine synthesis | 4,6-Dihydroxypyrimidine, Phosgene, Dimethylaniline, Acetonitrile, 50°C | 81 | Base recovery possible, scalable |

| 4-Amino-6-chloropyrimidine formation | 4,6-Dichloropyrimidine, Monomethylamine, Water, 55–60°C | 89–92 | Exothermic, requires temperature control |

| Final amination to target compound | 4-Amino-6-chloropyrimidine, N-methylamine or equivalent, POCl3 chlorination | >50 | Requires freshly prepared reagents |

科学的研究の応用

6-Isopropyl-N-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis.

Industry: It is utilized in the production of agrochemicals and dyes.

作用機序

The mechanism of action of 6-Isopropyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, thereby affecting the replication and transcription processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of pyrimidine nucleotides.

類似化合物との比較

Structural Comparison with Analogous Pyrimidine Derivatives

Positional Isomerism and Substituent Variations

- 2-Isopropyl-N,6-dimethylpyrimidin-4-amine (): This positional isomer has an isopropyl group at position 2, a methyl group at position 6, and N-methylation at position 4.

- 6-Chloro-N-propylpyrimidin-4-amine () : Substitution of the 6-isopropyl group with chlorine introduces electron-withdrawing effects, enhancing electrophilicity at position 6. The N-propyl chain increases lipophilicity relative to the target’s N-methyl group .

- 6-Chloro-2-cyclopropyl-N-isopentylpyrimidin-4-amine () : The cyclopropyl ring at position 2 and isopentyl chain at position 4 create distinct steric and electronic profiles, differing significantly from the target’s isopropyl and N-methyl groups .

Core Structure Modifications

- Quinazoline Derivatives (): Compounds like 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine feature a quinazoline core instead of pyrimidine, broadening π-π stacking interactions in biological systems. The N-methyl and aryl groups mirror substituent strategies seen in pyrimidines .

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 6-isopropyl group (electron-donating) in the target compound increases lipophilicity (predicted logP ~2.5), whereas 6-chloro analogs (e.g., ) exhibit higher polarity and reactivity due to the electron-withdrawing chlorine .

- Sulfonyl and morpholine substituents () introduce polarity, reducing membrane permeability compared to alkyl groups .

- Steric Considerations: Bulky groups like 4-aminopiperidinyl () or allyl () may hinder binding to flat enzymatic active sites, whereas the target’s isopropyl group balances bulk and flexibility .

Data Tables of Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。